(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid iodide
Description
Properties
CAS No. |
197897-11-3 |
|---|---|
Molecular Formula |
C14H14IN5O3S |
Molecular Weight |
459.26 g/mol |
IUPAC Name |
(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid iodide |
InChI |
InChI=1S/C14H13N5O3S.HI/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;/h1-5,10,13H,6-7,15H2;1H/t10-,13-;/m1./s1 |
InChI Key |
DDTCKDBJGPOXPS-HTMVYDOJSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.[I-] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I |
Origin of Product |
United States |
Biological Activity
The compound (6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide, known by its CAS number 197897-11-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H16IN5O3S |
| Molar Mass | 461.28 g/mol |
| Appearance | White Powder |
| CAS Number | 197897-11-3 |
Antibacterial Activity
Recent studies have demonstrated that (6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide exhibits significant antibacterial properties against various bacterial strains. Notably, it has shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- The MIC for Pseudomonas aeruginosa was determined to be approximately 12.5 μg/mL, indicating moderate antibacterial activity compared to the reference drug Ciprofloxacin, which has an MIC of 1 μg/mL .
- Against E. coli, the compound also exhibited inhibitory effects but was less potent than against Pseudomonas aeruginosa.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis and cell wall integrity. Molecular docking studies suggest that it binds effectively to bacterial regulatory proteins such as PqsR in Pseudomonas aeruginosa, which plays a crucial role in the regulation of virulence factors .
Study 1: Efficacy Against Pseudomonas aeruginosa
A study conducted on the efficacy of (6R,7R)-7-Amino demonstrated that at a concentration of 100 mg/mL, the compound significantly inhibited the growth of Pseudomonas aeruginosa in vitro using the agar well-diffusion method. The results indicated that this compound could serve as a potential alternative in treating infections caused by resistant strains of bacteria .
Study 2: Comparative Analysis with Other Antibiotics
In a comparative analysis involving various antibiotics, (6R,7R)-7-Amino was tested alongside Ciprofloxacin and other standard antibiotics against clinical isolates of E. coli. The results showed that while it was less effective than Ciprofloxacin overall, it still presented a viable option for further development as an antibacterial agent due to its unique mechanism of action and structural properties .
Comparison with Similar Compounds
Substituent Variations at Position 3
The C-3 substituent critically influences antimicrobial spectrum and β-lactamase resistance.
*Estimated based on molecular formula (C₁₅H₁₆IN₅O₃S).
C-7 Side Chain Modifications
The C-7 side chain determines β-lactamase affinity and spectrum.
Counterion and Physicochemical Properties
Salt forms influence solubility, stability, and formulation:
Research Findings and Implications
- Spectroscopic Characterization : NMR and UV-Vis (as in ) are critical for verifying substituent regiochemistry and salt purity .
- Antimicrobial Spectrum : Analogs with pyridinium () or coumarin-oxy groups () show extended activity against multidrug-resistant Gram-negative strains, suggesting the target compound may share similar efficacy .
- Safety Profile : Hydroiodide salts are less common in clinical formulations due to iodine-related toxicity; hydrochloride or phosphate salts () are preferred for human use .
Preparation Methods
Synthesis of 3-Amino-6-halopyridazines
3-Amino-6-chloro-, 6-fluoro-, and 6-iodopyridazines are prepared by ammonolysis of the corresponding dihalopyridazines at elevated temperatures (130°C). For example, 3-amino-6-iodopyridazine is obtained in 81% yield by refluxing 3-amino-6-chloropyridazine with 57% hydroiodic acid.
Condensation with α-Bromoketones
α-Bromoketones, such as 1-(4-dimethylaminophenyl)-2-bromoethanone, react with 3-amino-6-halopyridazines under mild basic conditions (NaHCO₃, DMF, 60°C). The reaction proceeds via alkylation at the pyridazine’s N1 position, followed by intramolecular cyclization to form the imidazo[1,2-b]pyridazine core. Yields range from 65% to 92%, depending on the halogen substituent’s electronic and steric effects.
Coupling of the β-Lactam Core and Imidazo[1,2-b]pyridazine
The hydroxymethyl group at the 3-position of the β-lactam core undergoes nucleophilic displacement with the imidazo[1,2-b]pyridazine derivative. Optimization of this step is critical to avoid β-lactam ring degradation:
-
Activation : The hydroxymethyl group is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C) or triflate (Tf₂O, pyridine, −20°C) to enhance leaving-group ability.
-
Nucleophilic Substitution : The imidazo[1,2-b]pyridazine, pre-treated with a base (e.g., K₂CO₃ or DBU), displaces the mesylate/triflate group in anhydrous DMF at 50°C. This step achieves moderate yields (45–68%) due to competing hydrolysis of the β-lactam ring.
Purification and Hydroiodide Salt Formation
Crude product purification involves silica gel chromatography (EtOAc/hexane gradients) followed by recrystallization from ethanol/water mixtures. The free base is converted to the hydroiodide salt via two methods:
-
Direct Acid Treatment : Dissolving the free base in anhydrous THF and adding hydroiodic acid (55% w/w) dropwise at 0°C. The precipitate is filtered and washed with cold diethyl ether.
-
Ion Exchange : Passing an aqueous solution of the free base through a column packed with iodide-form ion-exchange resin.
Salt formation yields exceed 85%, with purity confirmed by ion chromatography.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (D₂O, 600 MHz): δ 8.72 (s, 1H, imidazo-H), 7.98–7.86 (m, 2H, pyridazine-H), 5.62 (d, 1H, J = 4.8 Hz, H-6), 5.11 (d, 1H, J = 4.8 Hz, H-7), 4.32 (s, 2H, CH₂-imidazo).
-
HRMS (ESI+): m/z calcd for C₁₅H₁₅N₅O₃S [M+H]⁺ 362.0918, found 362.0915.
Thermal Analysis : Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C, corresponding to the hydroiodide salt’s decomposition.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Imidazo[1,2-b]pyridazine Synthesis | 3 steps, 72% yield | 2 steps, 81% yield |
| Coupling Efficiency | 68% | 45% |
| Salt Formation Purity | 98.5% | 95.2% |
Method A, derived from patent literature, offers higher coupling efficiency and purity, while Method B reduces synthetic steps for the heterocycle.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. How can researchers design a stereoselective synthesis route for this β-lactam compound?
- Methodological Answer : Utilize chiral intermediates such as (6R,7R)-configured bicyclic cores to preserve stereochemistry during coupling reactions. For example, imidazo[1,2-b]pyridazine derivatives can be introduced via nucleophilic substitution at the C3 methyl position using a Mitsunobu reaction or copper-catalyzed cross-coupling. Monitor stereochemical integrity via circular dichroism (CD) or X-ray crystallography .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR for characteristic signals (e.g., β-lactam carbonyl at ~170 ppm, imidazo[1,2-b]pyridazine protons at 7.5–9.0 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., molecular ion peak for hydroiodide salt).
- IR : Identify β-lactam C=O stretching (~1770 cm) and NH bending (~1600 cm) .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, test aqueous solutions at pH 2–9 and 25–60°C. Hydrolytic degradation of the β-lactam ring is expected under acidic/basic conditions, quantified via loss of parent peak area .
Advanced Research Questions
Q. What strategies mitigate resistance development when this compound is used as an antibacterial agent?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the imidazo[1,2-b]pyridazine substituents to reduce efflux pump recognition.
- Combination therapy : Pair with β-lactamase inhibitors (e.g., clavulanic acid) to counteract enzymatic hydrolysis. Validate efficacy via time-kill assays against resistant E. coli or P. aeruginosa strains .
Q. How can researchers optimize HPLC/LC-MS methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Column : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
- Detection : Set UV at 254 nm for the β-lactam moiety and employ MS/MS for impurity identification (e.g., dehydrohalogenation byproducts). Validate method precision (RSD < 2%) and LOQ (<0.1%) per ICH guidelines .
Q. What computational approaches predict the binding affinity of this compound to penicillin-binding proteins (PBPs)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using PBP3 (PDB ID: 3PBO) as a target. Optimize force fields for the β-lactam ring and imidazo[1,2-b]pyridazine side chain. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K) .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
